[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic scaffold combining a 1,3-oxazole and a 1,2,3-triazole moiety. Key structural attributes include:
- Oxazole ring: Substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 3.
- Triazole ring: Linked via an ester group to a 4-chlorophenyl substituent at position 1 and a methyl group at position 4.
- Functional groups: The ethoxy and methoxy groups on the oxazole ring enhance lipophilicity, while the chlorophenyl group may influence halogen-bonding interactions.
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAASUXDFHFFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
This compound features a unique combination of an oxazole ring and a triazole moiety, which are known for their diverse biological interactions. The structural breakdown is as follows:
| Structural Feature | Description |
|---|---|
| Oxazole Ring | Contributes to bioactivity through electron-withdrawing properties. |
| Triazole Moiety | Known for antimicrobial and anticancer activities. |
| Ethoxy and Methoxy Substituents | Potentially enhance lipophilicity and biological activity. |
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Compounds containing triazole rings have shown efficacy against various bacterial strains and fungi, making them valuable in medicinal chemistry.
Anticancer Potential
Research indicates that oxazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. While direct studies on this specific compound are not available, the presence of the oxazole ring suggests similar potential.
Case Studies and Research Findings
- Triazole-Based Compounds : A study highlighted that compounds with triazole rings demonstrated significant inhibitory effects against multiple cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction through various pathways .
- Oxazole Derivatives : Another investigation into oxazole derivatives revealed their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This suggests that compounds like the one could also exert similar effects .
- Molecular Modeling Studies : Computational methods have been employed to predict the binding affinity of compounds with similar structures to biological targets such as enzymes involved in cancer metabolism. These studies provide insight into how modifications to the compound's structure could enhance its biological activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxazole and triazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrate effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Inhibition Zone (mm) | Tested Strains |
|---|---|---|
| 17 | 23 | S. aureus |
| 18 | 24 | E. coli |
| Amoxicillin | 30 | Various |
In a comparative study, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ampicillin and clotrimazole .
Anti-inflammatory and Anticancer Potential
Oxazole derivatives have been reported to possess anti-inflammatory properties. The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Additionally, some studies have suggested that triazole-based compounds can inhibit cancer cell proliferation in vitro.
Study on Antimicrobial Efficacy
A study conducted by Chilumula et al. evaluated a series of oxazole derivatives for their antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the oxazole structure enhanced antibacterial activity significantly .
Research on Anti-cancer Activity
In another investigation, a derivative of the compound was tested for its anticancer effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential applications in cancer therapy .
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications.
| Conditions | Products | Yield | Analysis Method |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | Carboxylic acid derivative with intact oxazole and triazole rings | 78–85% | HPLC |
| H₂SO₄ (conc.), reflux, 12h | Partial decomposition observed due to sensitivity of oxazole under strong acid | 42% | NMR, MS |
Hydrolysis kinetics depend on steric hindrance from the methyl and aryl substituents, which slow nucleophilic attack at the ester carbonyl.
Oxazole Ring Functionalization
The 5-methyl-1,3-oxazole moiety participates in electrophilic substitutions and ring-opening reactions.
Nitration
Nitration at the oxazole's C2 position occurs under mixed acid (HNO₃/H₂SO₄) conditions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃ (fuming), 0°C | C2 | Nitro-oxazole derivative | 61% |
The electron-donating methoxy group on the adjacent phenyl ring directs nitration to the oxazole’s C2 position.
Ring-Opening with Amines
Primary amines (e.g., methylamine) cleave the oxazole ring via nucleophilic attack, forming amidine intermediates:
| Amine | Conditions | Product |
|---|---|---|
| CH₃NH₂ | Ethanol, 60°C, 8h | Open-chain amidine derivative |
Triazole Ring Reactivity
The 1,2,3-triazole ring undergoes regioselective alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC):
N-Alkylation
Selective alkylation at N1 occurs with alkyl halides in the presence of K₂CO₃:
| Alkyl Halide | Product | Yield |
|---|---|---|
| CH₃I | N1-methylated triazole | 89% |
CuAAC Click Chemistry
The triazole’s C5 position reacts with terminal alkynes in the presence of Cu(I) catalysts:
| Alkyne | Product | Application |
|---|---|---|
| Propargyl alcohol | Bistriazole conjugate | Polymer chemistry |
Aromatic Substitution Reactions
The 4-chlorophenyl and 4-ethoxy-3-methoxyphenyl groups participate in electrophilic and nucleophilic substitutions:
Chlorine Displacement
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (aq.) | 150°C, 24h, sealed tube | 4-Aminophenyl derivative |
Demethylation
The 3-methoxy group is demethylated using BBr₃ to yield a phenolic derivative:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 2h | 3-Hydroxyphenyl analog | 73% |
Esterification and Transesterification
The methyl ester group undergoes transesterification with alcohols under acid catalysis:
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl ester derivative | 81% |
Coordination Chemistry
The triazole nitrogen atoms coordinate with transition metals, forming complexes studied for catalytic applications:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2h | Cu(II)-triazole complex | Oxidation catalysis |
Key Research Findings:
-
Synthetic Optimization : Computational tools (e.g., DeepSA) predict optimal conditions for ester hydrolysis, reducing side reactions.
-
Biological Relevance : Triazole-metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
-
Stability : The oxazole ring is prone to decomposition under strongly acidic conditions, necessitating pH-controlled reactions.
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structural and functional comparisons with related compounds:
Structural and Functional Insights
Heterocyclic Core Variations
- Oxazole vs. Thiazole: The target compound’s oxazole ring (C–O–C) contrasts with thiazole (C–S–C) in analogs like Compound 4 .
- Triazole Linkage: The 1,2,3-triazole in the target compound is structurally analogous to pyrazole-linked triazoles in Compound 3. Triazoles are known for metabolic stability and hydrogen-bonding capacity, critical in drug design .
Substituent Effects
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may engage in stronger halogen bonding compared to fluorophenyl derivatives (e.g., Compound 4), influencing receptor binding .
Functional Group Modifications
Research Findings and Implications
Therapeutic Potential
- Antimicrobial Activity : Compound 4 demonstrates activity against Gram-positive bacteria, suggesting that the triazole-thiazole scaffold is pharmacologically relevant .
- Similarity Principles : Structural analogs with triazole/oxazole cores align with the "similar property principle," though exceptions (activity cliffs) necessitate empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
